3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is a chemical compound characterized by its complex molecular structure, which includes a pyridine ring substituted with chlorine atoms and a thiazole ring with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiazole precursors. The pyridine ring is often synthesized through a cyclization reaction, while the thiazole ring is formed through a condensation reaction involving thioamides and halides[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The final step involves coupling the pyridine and thiazole rings using appropriate reagents and reaction conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural similarity to known drugs allows for the exploration of new treatments for diseases.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3,6-Dichloropyridine-2-carboxamide: Similar structure but lacks the thiazole ring.
N-(4,5-Dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide: Similar structure but lacks the chlorine atoms on the pyridine ring.
3,6-Dichloro-N-(2,4-dimethyl-1,3-thiazol-5-yl)pyridine-2-carboxamide: Similar structure but with different positions of the methyl groups on the thiazole ring.
Uniqueness: The presence of both chlorine atoms on the pyridine ring and methyl groups on the thiazole ring in 3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide gives it unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-5-6(2)18-11(14-5)16-10(17)9-7(12)3-4-8(13)15-9/h3-4H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYZXNOTBKJCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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